molecular formula C21H17N5O5S B11651349 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B11651349
M. Wt: 451.5 g/mol
InChI Key: OJBOOMQKBGEOBM-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both isoindoline and pyrimidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, followed by the introduction of the pyrimidine sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide apart from similar compounds is its unique combination of isoindoline and pyrimidine moieties

Properties

Molecular Formula

C21H17N5O5S

Molecular Weight

451.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C21H17N5O5S/c1-13(26-19(28)16-5-2-3-6-17(16)20(26)29)18(27)24-14-7-9-15(10-8-14)32(30,31)25-21-22-11-4-12-23-21/h2-13H,1H3,(H,24,27)(H,22,23,25)

InChI Key

OJBOOMQKBGEOBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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